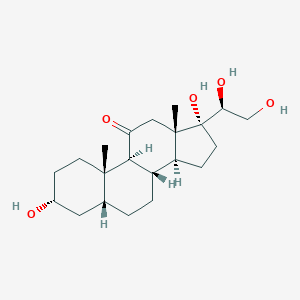
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde
Descripción general
Descripción
“2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . Its molecular formula is C7H4F3NO2 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” consists of a pyridine ring with a hydroxy group at the 2-position and a trifluoromethyl group at the 5-position . The average mass of the molecule is 191.107 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” include a molecular weight of 191.11 g/mol. It is a solid at room temperature . The boiling point is 290°C at 760 mmHg .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the trifluoromethyl group into other compounds, which can significantly alter their chemical and physical properties, such as increased lipophilicity or metabolic stability .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize novel pharmaceuticals. The trifluoromethyl group is a common moiety in drugs due to its ability to improve binding affinity and selectivity towards biological targets .
Material Science
The compound’s aldehyde group can react with various amines to form Schiff bases, which are used in the design of organic frameworks and polymers with potential applications in gas storage, sensing, and catalysis .
Analytical Chemistry
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde: can be employed as a derivatization agent in analytical chemistry to enhance the detection of amine-containing compounds via spectroscopic methods, such as NMR or mass spectrometry .
Agricultural Chemistry
This compound may be used in the synthesis of agrochemicals. The introduction of the trifluoromethyl group into pesticides can improve their efficacy and environmental stability .
Photocatalysis
The compound’s structure is conducive to photocatalytic applications. It can be used in the development of photocatalysts for the degradation of pollutants or the conversion of solar energy into chemical energy .
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” are not mentioned in the available literature, it’s worth noting that trifluoromethylpyridines, a group of compounds to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of trifluoromethylpyridines, including “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde”, will be discovered in the future .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde . .
Propiedades
IUPAC Name |
2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGNOPWHPRCTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600304 | |
| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde | |
CAS RN |
129904-48-9 | |
| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)


![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)




![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)